![molecular formula C30H48O4 B1193941 Gratiogenin CAS No. 7067-16-5](/img/structure/B1193941.png)
Gratiogenin
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Overview
Description
Gratiogenin is a triterpenoid saponin.
Scientific Research Applications
Anticancer Properties
Gratiogenin exhibits significant anticancer activity, particularly against renal cancer cell lines. A study demonstrated that extracts of Gratiola officinalis led to increased apoptosis in Caki-1 and Sn12c cell lines, indicating its potential as an antitumor agent.
Case Study: Apoptotic Activity
- Cell Lines : Caki-1 and Sn12c
- Concentration of Extract : 0.9 mg/ml
- Findings :
- Increased apoptotic cells by 17.6% in Sn12c.
- Proliferation index dropped to 0.36.
Concentration (mg/ml) | Apoptotic Cells (%) | Proliferation Index |
---|---|---|
0.035 | 11.2 | 0.97 |
0.18 | 22.9 | 1.19 |
0.9 | 50 | 0.36 |
This data suggests that this compound may be effective in inducing cell death in cancerous cells, making it a candidate for further investigation in cancer therapies .
Dermatological Applications
This compound has been studied for its ability to enhance skin permeability, which is crucial for the effective delivery of therapeutic agents through the skin barrier.
Clinical Implications
- Enhanced delivery of topical medications could improve treatment outcomes for conditions like psoriasis and eczema, where T-cell activity plays a significant role .
Neurological Applications
Research indicates that compounds related to this compound may offer therapeutic benefits for neurological disorders.
Potential Benefits
- Diosgenin, a steroidal sapogenin related to this compound, has shown promise in treating conditions such as Parkinson's disease and Alzheimer's disease.
- Mechanisms include modulation of neuroinflammation and protection against neuronal injury.
Research Findings
Properties
CAS No. |
7067-16-5 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17S)-3-hydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O4/c1-25(2)18-9-11-21-27(5)15-13-20(29(7)16-14-24(34-29)26(3,4)33)28(27,6)17-23(32)30(21,8)19(18)10-12-22(25)31/h9,19-22,24,31,33H,10-17H2,1-8H3/t19-,20+,21+,22+,24+,27+,28-,29+,30+/m1/s1 |
InChI Key |
DJFUSGZOFOKWFY-HVNJZMCDSA-N |
SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |
Isomeric SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C |
Canonical SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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